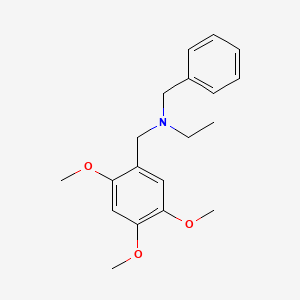![molecular formula C15H11ClF3NO B5707527 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5707527.png)
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound is known to inhibit the activity of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways of many cytokines and growth factors. AG490 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide is a selective inhibitor of JAK2, which belongs to the family of non-receptor tyrosine kinases. JAK2 is activated by binding to cytokine or growth factor receptors, leading to the phosphorylation of downstream signaling molecules, such as STATs. 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of JAK2-mediated signaling pathways, resulting in the inhibition of cell proliferation, survival, and migration.
Biochemical and physiological effects:
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide inhibits cell proliferation and induces apoptosis. In immune cells, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide suppresses the production of pro-inflammatory cytokines and chemokines. In neuronal cells, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide protects against oxidative stress and inflammation. The effects of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide are dependent on the cell type and the signaling pathways involved.
実験室実験の利点と制限
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for JAK2, which allows for the specific inhibition of JAK2-mediated signaling pathways. However, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in cell-based assays. It also has low bioavailability, which can limit its use in vivo.
将来の方向性
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Future research directions include the development of more potent and selective JAK2 inhibitors, the investigation of the downstream signaling pathways of JAK2, and the evaluation of the efficacy and safety of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide in preclinical and clinical settings. 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide may also have applications in other areas of research, such as neurodegenerative diseases and metabolic disorders.
合成法
The synthesis of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, starting from 2-chloro-4-methylbenzoic acid. The acid is first converted into the corresponding acid chloride, which is then reacted with 2-(trifluoromethyl)aniline to form the intermediate product. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to yield the final product, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide. The purity of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research to investigate the role of JAK2 in various cellular processes. It has been shown to inhibit JAK2-mediated signaling pathways, leading to the suppression of cell proliferation, survival, and migration. 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has been used to study the role of JAK2 in cancer, inflammation, and autoimmune disorders. It has also been used to investigate the downstream signaling pathways of JAK2, such as the STAT3 pathway.
特性
IUPAC Name |
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-6-7-10(12(16)8-9)14(21)20-13-5-3-2-4-11(13)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEQRTIILOYDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)

![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)

![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)
![N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)

![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5707508.png)

![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)

